N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a pyridin-3-ylmethyl moiety substituted with a 2-oxopyrrolidin-1-yl group and a tetrahydro-2H-pyran-4-carboxamide scaffold bearing a phenyl substituent.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20-7-4-10-25(20)19-13-17(14-23-16-19)15-24-21(27)22(8-11-28-12-9-22)18-5-2-1-3-6-18/h1-3,5-6,13-14,16H,4,7-12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYJDGDNRHFBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl-pyridine intermediate, followed by its coupling with the phenyl-tetrahydropyran carboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Core Scaffolds and Substituents
- Target Compound: Combines a pyridin-3-ylmethyl-pyrrolidinone unit with a 4-phenyltetrahydro-2H-pyran-4-carboxamide core.
- Compounds (e.g., 4d, 4e, 4h): Feature thiazole-2-ylbenzamide cores with pyridin-3-yl and morpholinomethyl/dimethylamino substituents. These lack the tetrahydro-2H-pyran moiety but share pyridine and carboxamide linkages .
- Compound (Step 1 intermediate): Contains a pyridazinone core with a (3R)-3-hydroxypyrrolidin-1-yl group and a tetrahydro-2H-pyran-2-yl substituent. Shares the pyrrolidine and pyran motifs but differs in the central heterocycle (pyridazinone vs. pyridine) .
- Compound (Atorvastatin d-Lactone derivative) : Incorporates a tetrahydro-2H-pyran-2-one ring and a pyrrole-3-carboxamide group. The pyran ring is oxidized (lactone vs. carboxamide), and fluorophenyl/isopropyl substituents contrast with the target’s phenyl group .
Functional Group Analysis
Physicochemical Properties
- Melting Points : compounds (thiazoles) are solids with melting points >150°C, influenced by halogenated aryl groups (e.g., 3,4-dichlorophenyl in 4d) . The target’s 4-phenyltetrahydro-2H-pyran group likely confers similar thermal stability.
- Solubility: The pyrrolidinone and pyran rings in the target may enhance aqueous solubility compared to ’s thiazoles, which have lipophilic dichlorophenyl groups. ’s lactone moiety could reduce solubility relative to carboxamides .
- Spectral Data: The target’s ¹H NMR would show pyridine protons (~8.0–8.5 ppm), pyrrolidinone NH (~6.5–7.0 ppm), and pyran methylene signals (~3.0–4.0 ppm), aligning with patterns in ’s benzamides .
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound features a pyrrolidinone ring , a pyridine ring , and a tetrahydro-pyran moiety. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes to form the desired structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against A549 human lung adenocarcinoma cells. An MTT assay revealed that it significantly reduced cell viability in a concentration-dependent manner, showcasing its potential as an anticancer agent. The structure-dependence of the activity suggests that modifications to the molecular framework can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- Pathogen Testing : It was evaluated against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising activity against these pathogens, suggesting that they might be useful in combating antibiotic resistance .
The biological effects of this compound are believed to be mediated through various mechanisms:
- Enzyme Interaction : The pyrrolidinone ring may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : Potential engagement with specific receptors could modulate cellular pathways involved in cancer progression or microbial resistance.
Data Summary Table
Case Studies and Research Findings
- Case Study on Anticancer Activity : In a study evaluating various oxopyrrolidine derivatives, those containing free amino groups exhibited the most potent anticancer activity with minimal cytotoxic effects on healthy cells. This highlights the importance of structural modifications in enhancing therapeutic profiles .
- Antimicrobial Resistance : Another research effort focused on the antimicrobial properties of these compounds against resistant strains demonstrated their potential as novel therapeutic agents in treating infections caused by resistant bacteria .
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including protective group strategies (e.g., tetrahydropyran protection), nucleophilic substitutions, and reductive aminations. Critical parameters include:
- Temperature : Optimal ranges (e.g., 0–5°C for LAH reductions) minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while dichloromethane is used for acid-sensitive steps .
- Catalysts : Pyridinium p-toluenesulfonate aids in protective group installation .
- Reaction monitoring : HPLC and TLC ensure intermediate purity before proceeding to subsequent steps .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound's structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in analogous carboxamide structures .
Advanced: How can computational methods be integrated to optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and thermodynamic stability of intermediates. Reaction path search algorithms identify energy-efficient pathways, while machine learning models trained on experimental data (e.g., solvent polarity, temperature) narrow optimal conditions. Feedback loops between simulations and bench experiments reduce trial-and-error inefficiencies .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to isolate variability .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile disparate datasets .
Advanced: What strategies are effective in designing binding assays to study interactions with biological targets?
- Biophysical techniques : Use isothermal titration calorimetry (ITC) for affinity measurements and stoichiometry .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets .
- Molecular docking : Pair with mutagenesis studies to validate predicted binding poses .
Advanced: How can Design of Experiments (DoE) principles improve synthetic protocol optimization?
- Factorial designs : Systematically vary parameters (e.g., temperature, catalyst loading) to identify synergistic effects .
- Response surface methodology : Model nonlinear relationships between variables (e.g., solvent ratio vs. yield) .
- Robustness testing : Use Plackett-Burman designs to assess parameter sensitivity under scaled-up conditions .
Advanced: What approaches validate the compound's role in modulating specific biological pathways?
- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment to map pathway engagement .
- CRISPR screens : Identify synthetic lethal interactions to pinpoint mechanistic dependencies .
- Kinase profiling panels : Test selectivity across 300+ kinases to avoid off-target effects .
Advanced: How can stability challenges (e.g., hydrolysis, oxidation) be addressed during formulation?
- Accelerated stability studies : Use Arrhenius modeling to predict degradation kinetics under varying pH and temperature .
- Excipient screening : Test cyclodextrins or liposomal encapsulation to enhance solubility and shelf life .
- Mass spectrometry : Identify degradation products and modify functional groups (e.g., replace labile esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
